

Application Note: HPLC Analysis of 2-(1,2-Benzisoxazol-3-yl)acetic acid

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Compound of Interest

Compound Name: 2-(1,2-Benzisoxazol-3-yl)acetic acid

Cat. No.: B189195

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Introduction

2-(1,2-Benzisoxazol-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Its purity and concentration are critical parameters that require a reliable and accurate analytical method for determination. This application note presents a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-(1,2-Benzisoxazol-3-yl)acetic acid**. The method is suitable for quality control and research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(1,2-Benzisoxazol-3-yl)acetic acid** is provided in the table below. These properties are essential for developing a robust HPLC method.

Property	Value	Reference
Molecular Formula	C9H7NO3	[1] [2]
Molecular Weight	177.16 g/mol	[1] [2]
Melting Point	123 °C	[3] [4]
Boiling Point	377.3 °C	[1] [3] [4]
pKa	3.60 (Predicted)	[1]
Solubility	Soluble in Methanol	[1] [4]
Appearance	White to light yellow to light orange powder/crystal	[1] [5]

Chromatographic Conditions

Based on the acidic nature (pKa ~3.6) and solubility of the analyte, a reversed-phase HPLC method is proposed. The following conditions are recommended as a starting point for method development and validation.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	275 nm
Injection Volume	10 µL
Diluent	Acetonitrile/Water (50:50, v/v)

Experimental Protocol

1. Reagents and Materials

- **2-(1,2-Benzisoxazol-3-yl)acetic acid** reference standard
- Acetonitrile (HPLC grade)
- Phosphoric acid (85%)
- Water (HPLC grade)
- Methanol (HPLC grade)[1][4]
- Volumetric flasks
- Pipettes
- HPLC vials

- 0.45 μm syringe filters

2. Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh approximately 25 mg of **2-(1,2-Benzisoxazol-3-yl)acetic acid** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 $\mu\text{g}/\text{mL}$).

3. Sample Preparation

- Accurately weigh a sufficient amount of the sample containing **2-(1,2-Benzisoxazol-3-yl)acetic acid**.
- Dissolve the sample in a known volume of diluent.
- Sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

4. HPLC Analysis

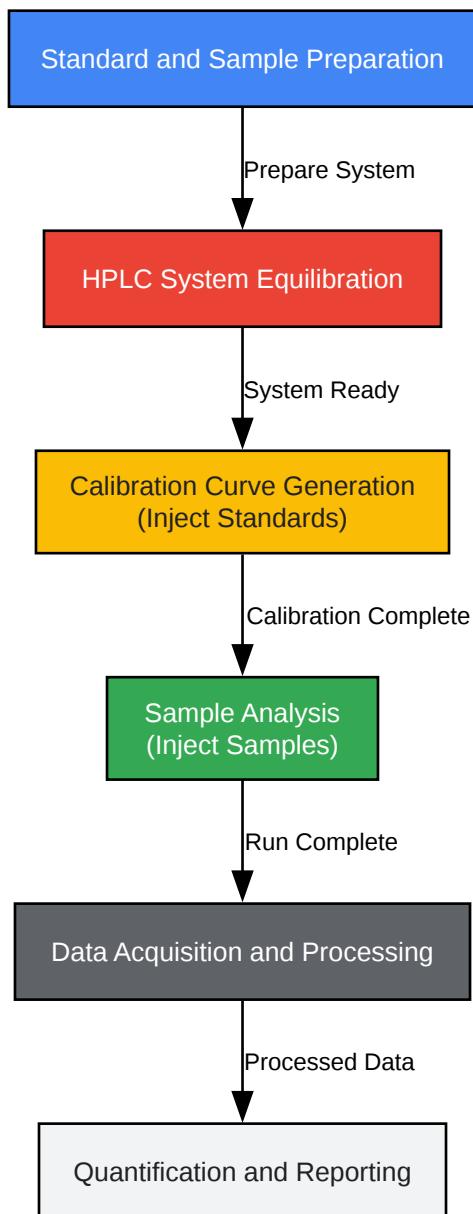
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the standard solutions to establish a calibration curve.
- Inject the sample solutions.
- Quantify the amount of **2-(1,2-Benzisoxazol-3-yl)acetic acid** in the samples by comparing the peak area with the calibration curve.

Method Development and Validation Considerations

The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow



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Caption: Workflow for the HPLC analysis of **2-(1,2-Benzisoxazol-3-yl)acetic acid**.

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